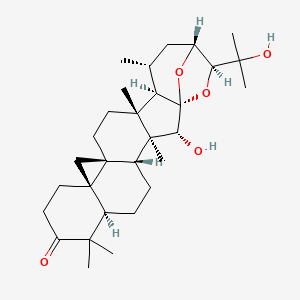
シミゲノール-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of triterpenoids.
Biology: The compound has shown significant cytotoxicity against various cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Cimigenol-3-one is being investigated for its potential use in developing new anticancer drugs.
Industry: The compound’s unique properties make it useful in the development of natural product-based pharmaceuticals.
作用機序
Target of Action
Cimigenol-3-one primarily targets the protein AKT1 . AKT1 is a serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Cimigenol-3-one interacts with its target, AKT1, by exhibiting strong binding . This interaction is characterized by greater structural stability and lower interaction energy compared to other compounds . The binding of Cimigenol-3-one to AKT1 influences the function of the protein, leading to changes in the cellular processes that AKT1 regulates .
Biochemical Pathways
The interaction of Cimigenol-3-one with AKT1 affects various biological processes and pathways. These include lipid metabolism, the signaling pathway in diabetes, viral infections, and cancer-related pathways . By influencing these pathways, Cimigenol-3-one can exert its therapeutic effects.
Result of Action
The binding of Cimigenol-3-one to AKT1 leads to molecular and cellular effects that contribute to its therapeutic potential. For instance, it has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) . Additionally, it has been suggested to have anti-breast cancer activity, potentially making it a valuable compound in breast cancer therapy .
生化学分析
Biochemical Properties
Cimigenol-3-one has been found to interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA)
Cellular Effects
Cimigenol-3-one has demonstrated significant effects on various types of cells. It has been reported to have anti-tumor activity, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit strong binding to the target protein AKT1, a key player in cell signaling pathways .
Molecular Mechanism
The molecular mechanism of Cimigenol-3-one involves its interaction with target proteins at the molecular level. Molecular docking analysis has revealed that Cimigenol-3-one exhibits strong binding to the target protein AKT1 . Through molecular dynamics simulations, it has been found that the Cimigenol-3-one-AKT1 complex exhibits greater structural stability and lower interaction energy compared to other complexes .
Temporal Effects in Laboratory Settings
Current studies suggest that the Cimigenol-3-one-AKT1 complex exhibits greater structural stability , indicating potential long-term effects on cellular function.
Metabolic Pathways
Given its interaction with the AKT1 protein , it may be involved in pathways related to cell signaling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cimigenol-3-one involves the extraction of the compound from the rhizomes of Cimicifuga dahurica. The extraction process typically includes the use of organic solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate Cimigenol-3-one.
Industrial Production Methods
Industrial production of Cimigenol-3-one is primarily based on the large-scale cultivation of Cimicifuga dahurica and subsequent extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the compound.
化学反応の分析
Types of Reactions
Cimigenol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Cimigenol-3-one.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Cimigenol-3-one, which may exhibit different biological activities .
類似化合物との比較
Similar Compounds
Some compounds similar to Cimigenol-3-one include:
- 25-O-acetylcimigenol
- 20-O-acetylcimigenol-3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside
- 26-deoxy-acetylacteol-7(8)-en3-O-β-D-xylopyranosyl-3’-O-β-D-xylopyranoside
- Cimilactone K
Uniqueness
Cimigenol-3-one stands out due to its potent cytotoxicity against a broad spectrum of cancer cell lines and its ability to inhibit the activation of Epstein-Barr virus early antigen . Its unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
(1S,2R,3S,4R,7R,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-19,21-23,32-33H,8-15H2,1-7H3/t16-,17-,18+,19+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTOWADKDXNJHZ-OTEZEVKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(=O)C(C7CCC6C4(C3O)C)(C)C)C)O2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CCC(=O)C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)C)O2)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the source of Cimigenol-3-one and what is its known biological activity?
A1: Cimigenol-3-one is a naturally occurring triterpenoid found in the rhizomes of Cimicifuga species. Research has primarily focused on its cytotoxic activity against cancer cell lines. A study investigating constituents of Cimicifuga foetida found that Cimigenol (a related compound) displayed notable cytotoxicity against SMMC-7721 (human hepatocellular carcinoma) and A-549 (human lung adenocarcinoma) cell lines. []
Q2: Has Cimigenol-3-one been isolated from any specific plant species?
A2: Yes, Cimigenol-3-one has been identified in Cimicifuga foetida collected in Yulong. [] This species is known for its diverse array of bioactive compounds.
Q3: Are there any other compounds with similar structures and activities isolated from Cimicifuga species?
A3: Yes, alongside Cimigenol-3-one, researchers have isolated other structurally related 9,19-cyclolanostane triterpenes from Cimicifuga foetida. These include compounds like 1,7-dien-cimigenol-3,12-dione and 1-en-cimigenol-3,11-dione, which share structural similarities and might possess comparable biological activities. [] Additionally, Cimiacerin B, another compound isolated from Cimicifuga foetida, exhibited noticeable cytotoxicity against the A-549 cell line. [] This suggests that Cimicifuga species harbor various structurally related compounds with potential anticancer properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
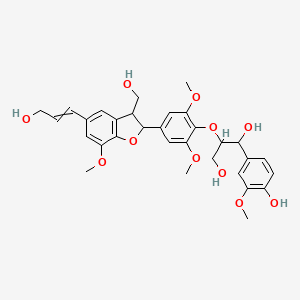
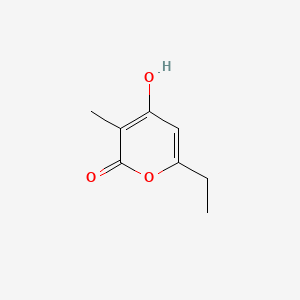


![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
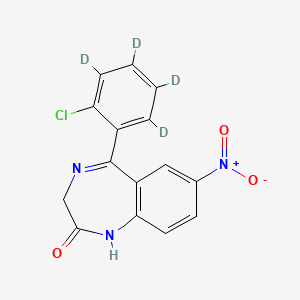
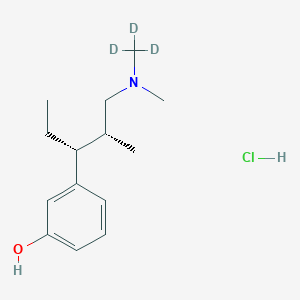
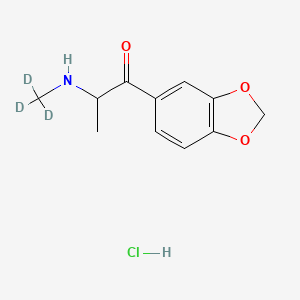
![8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B593440.png)
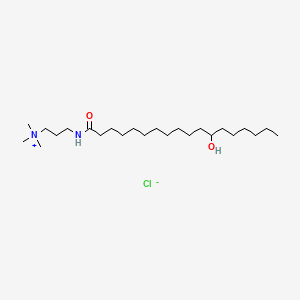
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)


